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Compound of Interest

Compound Name: Methylamino-PEG2-acid

Cat. No.: B608983

For Researchers, Scientists, and Drug Development Professionals

Methylamino-PEG2-acid is a heterobifunctional linker molecule poised to accelerate
innovation in biotechnology and pharmaceutical development. Its distinct chemical architecture,
featuring a secondary amine (methylamino) and a terminal carboxylic acid separated by a
short, hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for the precise
construction of complex bioconjugates. This guide provides an in-depth exploration of its
potential applications, supported by illustrative experimental data, detailed protocols, and
visualizations of relevant biological pathways.

Core Properties and Advantages

The strategic design of Methylamino-PEG2-acid confers several key advantages for
bioconjugation:

 Bifunctional Reactivity: The methylamino group can be coupled to molecules via reactions
with carboxylic acids, activated esters, or aldehydes/ketones, while the carboxylic acid can
form stable amide bonds with primary amines using carbodiimide chemistry (e.g., EDC,
DCC) or other coupling agents like HATU.[1][2]

» Hydrophilicity: The PEG2 spacer enhances the aqueous solubility of the linker and,
consequently, can improve the solubility and reduce aggregation of the resulting
bioconjugate.[1][2] This is particularly beneficial when working with hydrophobic payloads.
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Defined Spacer Length: The short, discrete PEG2 length provides precise control over the
distance between conjugated molecules, which is critical for optimizing the biological activity
and pharmacokinetic properties of the final construct.

Reduced Immunogenicity: PEGylation, even with short PEG chains, can help to shield
epitopes on proteins and peptides, potentially reducing the immunogenicity of the resulting
therapeutic.[3]

Key Applications in Biotechnology

The unique properties of Methylamino-PEG2-acid make it an ideal candidate for several
cutting-edge applications:

Antibody-Drug Conjugates (ADCSs): As a linker, it can be used to attach potent cytotoxic
payloads to monoclonal antibodies, creating targeted cancer therapies. The hydrophilicity of
the PEG spacer can help to mitigate the aggregation often seen with hydrophobic drugs, and
the defined length can influence the stability and release of the payload.[4][5]

PROteolysis TArgeting Chimeras (PROTACS): In the development of PROTACSs, which are
heterobifunctional molecules that induce the degradation of specific proteins, Methylamino-
PEG2-acid can serve as the linker connecting the target-binding ligand and the E3 ligase-
recruiting ligand. The linker's length and composition are crucial for the formation of a stable
ternary complex and subsequent protein degradation.[6][7][8]

Peptide and Protein Modification (PEGylation): The linker can be used for the site-specific
PEGylation of therapeutic proteins and peptides to improve their pharmacokinetic profiles,
such as increasing their half-life in circulation.[9]

Surface Modification of Nanoparticles and Biomaterials: The carboxylic acid or methylamino
group can be used to anchor the linker to the surface of nanoparticles, liposomes, or other
biomaterials, while the other end can be used to attach targeting ligands (e.g., antibodies,
peptides) or therapeutic agents.[10][11][12]

Quantitative Data Summary

While specific quantitative data for conjugates synthesized using Methylamino-PEG2-acid is
not extensively available in the public domain, the following tables provide illustrative data
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based on studies with similar short-chain PEG linkers in ADCs and PROTACSs. These tables
are intended to provide researchers with expected ranges and key parameters to measure.

Table 1: lllustrative Pharmacokinetic Parameters of ADCs with Short PEG Linkers

ADC Average Clearance Half-life (t%%)

Linker Type Reference
Construct DAR (mL/day/kg) (days)
Trastuzumab- PEG2 Modeled
_ 3.8 5.2 8.5
MMAE (hypothetical) after[13][14]
Anti-CD70- Modeled
L PEG4 4.1 4.8 9.2
Auristatin after[13][14]
Anti-HER2- Modeled
PEGS8 35 3.9 10.1
DM1 after[13][14]

DAR: Drug-to-Antibody Ratio

Table 2: lllustrative In Vitro Degradation Efficiency of PROTACs with PEG Linkers

PROTAC Target .
. Linker DCso (nM) Dmax (%) Reference
Construct Protein
BRD4- PEG2 Modeled
BRD4 _ 45 92
Degrader-1 (hypothetical) after[14][15]
BTK- Modeled
BTK PEG3 25 95
Degrader-1 after[14][15]
ERa- Modeled
ERa PEG4 15 98
Degrader-1 after[16]

DCso: Concentration for 50% maximal degradation; Dmax: Maximum degradation

Experimental Protocols

The following are detailed, generalized protocols for the use of Methylamino-PEG2-acid in key
biotechnological applications. Researchers should optimize these protocols for their specific
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molecules and experimental conditions.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC)
Synthesis

This protocol describes the conjugation of a drug to an antibody using Methylamino-PEG2-
acid. It involves the activation of the linker's carboxylic acid and subsequent reaction with a
primary amine on the drug, followed by conjugation of the linker's methylamino group to an
activated carboxylic acid on the antibody.

Materials:

Monoclonal antibody (mAb)

e Methylamino-PEG2-acid

e Drug with a primary amine

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
¢ N-hydroxysuccinimide (NHS)

» Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

» Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

e Quenching Solution: 1 M Tris-HCI, pH 8.0

¢ Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
e Desalting columns

Procedure:

» Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris),
exchange it into the Conjugation Buffer using a desalting column. Adjust the antibody
concentration to 5-10 mg/mL.
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» Activation of Methylamino-PEG2-acid: a. Dissolve Methylamino-PEG2-acid (5-fold molar
excess over the drug) in anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC (1.5
eq to the linker) and NHS (1.2 eq to the linker) in anhydrous DMF or DMSO. c. Add the
EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature
to activate the carboxylic acid.

e Conjugation of Linker to Drug: a. Dissolve the amine-containing drug in anhydrous DMF or
DMSO. b. Add the activated linker solution to the drug solution and stir for 2-4 hours at room
temperature. c. Monitor the reaction by LC-MS to confirm the formation of the drug-linker
conjugate. d. Purify the drug-linker conjugate by reverse-phase HPLC.

» Activation of Antibody Carboxyl Groups: a. To the antibody solution in Conjugation Buffer,
add EDC (50-fold molar excess over the antibody) and NHS (50-fold molar excess over the
antibody). b. Incubate for 15-30 minutes at room temperature.

o Conjugation of Drug-Linker to Antibody: a. Immediately add the purified drug-linker conjugate
(with the free methylamino group) to the activated antibody solution (10-20 fold molar excess
over the antibody). b. Incubate for 2 hours at room temperature with gentle mixing.

e Quenching and Purification: a. Add the Quenching Solution to a final concentration of 50 mM
to quench any unreacted NHS esters on the antibody. b. Purify the ADC from excess drug-
linker and other reagents using a desalting column equilibrated with PBS.

o Characterization: a. Determine the protein concentration by measuring absorbance at 280
nm. b. Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass
spectrometry.[2][17][18][19]

Protocol 2: PROTAC Synthesis via Amide Bond
Formation

This protocol outlines the synthesis of a PROTAC by sequentially coupling a target-binding
ligand (with a primary amine) and an E3 ligase-recruiting ligand (with a carboxylic acid) to
Methylamino-PEG2-acid.

Materials:

» Target protein ligand with a primary amine (POI-NH2)
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o E3 ligase ligand with a carboxylic acid (E3-COOH)

e Methylamino-PEG2-acid

e« EDC and NHS

o (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
» N,N-Diisopropylethylamine (DIPEA)

e Anhydrous DMF

o Reverse-phase HPLC system

Procedure:

e Step 1: Coupling of POI-NH:z to Methylamino-PEG2-acid: a. Dissolve Methylamino-PEG2-
acid (1.2 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF. Stir for 30 minutes at
room temperature to activate the carboxylic acid. b. In a separate flask, dissolve POI-NH:z
(1.0 eq) in anhydrous DMF. c. Add the activated linker solution to the POI-NH: solution. Add
DIPEA (3.0 eq) and stir at room temperature overnight. d. Monitor the reaction by LC-MS. e.
Purify the POI-linker intermediate by reverse-phase HPLC.

e Step 2: Coupling of E3-COOH to the POI-Linker Intermediate: a. Dissolve the purified POI-
linker intermediate (1.0 eq), E3-COOH (1.2 eq), and PyBOP (1.5 eq) in anhydrous DMF. b.
Add DIPEA (3.0 eq) and stir at room temperature overnight. c. Monitor the reaction by LC-
MS. d. Purify the final PROTAC molecule by reverse-phase HPLC.

o Characterization: a. Confirm the structure and purity of the final PROTAC using *H NMR, 13C
NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways involved is crucial for the rational design of
bioconjugates. The following diagrams illustrate the key signaling and mechanistic pathways for
ADCs and PROTACs.
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The diagram above illustrates the mechanism of action for a typical ADC.[20] The process
begins with the ADC binding to a specific antigen on the surface of a tumor cell. This is followed
by internalization of the ADC-antigen complex into an early endosome. The complex is then
trafficked to a lysosome, where the acidic environment and lysosomal enzymes cleave the
linker, releasing the cytotoxic payload.[21] The released payload can then engage its
intracellular target, such as DNA or microtubules, leading to cell cycle arrest and ultimately
apoptosis (programmed cell death).
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The above diagram outlines the catalytic mechanism of PROTACSs.[1][20][22][23] APROTAC
molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase,
forming a ternary complex.[1][22] This proximity induces the E3 ligase to transfer ubiquitin
molecules to the POI, resulting in its poly-ubiquitination.[1] The poly-ubiquitinated POl is then
recognized by the 26S proteasome, which degrades the target protein into smaller peptides.
[20][22] The PROTAC molecule is then released and can participate in further rounds of
degradation, acting as a catalyst.[23]

Conclusion

Methylamino-PEG2-acid represents a valuable tool for researchers and drug developers,
offering a versatile and efficient means to construct sophisticated bioconjugates. Its bifunctional
nature, coupled with the benefits of a hydrophilic PEG spacer, makes it highly suitable for
applications ranging from targeted drug delivery with ADCs and PROTACSs to the enhancement
of protein therapeutics through PEGylation. While further studies are needed to fully elucidate
its quantitative performance in various contexts, the foundational principles and protocols
outlined in this guide provide a strong starting point for harnessing the potential of this
promising linker molecule in advancing biotechnological research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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